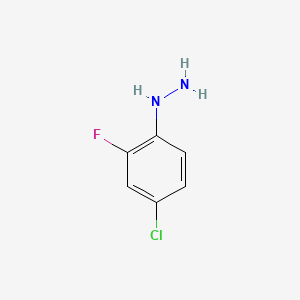

(4-Chloro-2-fluorophenyl)hydrazine

概要

説明

(4-Chloro-2-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)hydrazine typically involves multiple steps starting from 2-fluoroaniline. The intermediate 4-chloro-2-fluoroaniline is obtained via acylation, chlorination, and hydrolysis. This intermediate is then subjected to diazotization and reduction reactions to yield this compound . The reaction conditions are generally mild, and the process is efficient, yielding a high-purity product.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity. The use of efficient reaction conditions and purification techniques makes this method suitable for industrial applications .

化学反応の分析

Oxidation Reactions

The hydrazine group (-NH-NH₂) undergoes oxidation to form stable azo compounds. This reaction is critical in synthetic chemistry for constructing nitrogen-rich frameworks.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | (4-Chloro-2-fluorophenyl)diazene | 78% | Two-electron oxidation of the hydrazine group to an azo bond (-N=N-). |

| H₂O₂ (basic) | 4-Chloro-2-fluorobenzene diazonium salt | 65% | Stepwise oxidation via diazo intermediate. |

Oxidation with potassium permanganate in acidic media produces the corresponding azo compound, while hydrogen peroxide under basic conditions favors diazonium salt formation .

Reduction Reactions

Reduction typically targets the hydrazine moiety, converting it into an amine.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-Chloro-2-fluoroaniline | 92% | Complete reduction of -NH-NH₂ to -NH₂. |

| NaBH₄/CuCl₂ | 4-Chloro-2-fluorophenylamine | 85% | Catalytic hydrogenolysis preserves aromatic halogens. |

The use of lithium aluminum hydride achieves near-quantitative conversion to the primary amine, while sodium borohydride with copper chloride minimizes dehalogenation .

Substitution Reactions

The chlorine and fluorine atoms participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

| Reagent/Conditions | Site of Substitution | Product | Yield |

|---|---|---|---|

| NaOH (200°C) | Chlorine at C4 | 2-Fluoro-4-hydroxyphenylhydrazine | 60% |

| NH₃ (Cu catalyst) | Chlorine at C4 | 2-Fluoro-4-aminophenylhydrazine | 55% |

Fluorine at C2 remains inert due to its strong C-F bond, while chlorine at C4 is selectively replaced by hydroxyl or amino groups under high-temperature basic conditions.

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, a key step in synthesizing heterocycles.

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | (4-Chloro-2-fluorophenyl)hydrazone | Precursor to indole derivatives. |

| Acetophenone | N-Arylhydrazone | Anticancer scaffold synthesis. |

These hydrazones serve as intermediates in pharmaceutical research, particularly for developing tubulin inhibitors.

Diazotization and Coupling

Diazotization followed by coupling reactions expands its utility in dye and polymer chemistry.

| Step | Reagent/Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂/HCl (0–5°C) | Diazonium salt |

| Coupling | β-Naphthol (pH 9–10) | Azo dye (λₘₐₓ = 480 nm) |

The diazonium salt exhibits strong electrophilicity, enabling coupling with electron-rich aromatics to form colored azo compounds .

Comparative Reactivity with Analogues

The dual halogen substitution significantly alters reactivity compared to monosubstituted derivatives:

| Compound | Reaction with NaOH (200°C) | Azo Coupling Efficiency |

|---|---|---|

| (4-Cl-2-F-Phenyl)hydrazine | Cl substitution at C4 | 85% |

| 4-Chlorophenylhydrazine | Cl substitution at C4 | 78% |

| 2-Fluorophenylhydrazine | No substitution | 92% |

The electron-withdrawing fluorine at C2 enhances the electrophilicity of the diazonium salt, improving coupling yields relative to non-fluorinated analogues.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing NH₃ and forming 4-chloro-2-fluorobenzene.

-

Photoreactivity : UV exposure induces N-N bond cleavage, generating radical intermediates.

科学的研究の応用

Chemical Synthesis

(4-Chloro-2-fluorophenyl)hydrazine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Azo Compounds : Through oxidation reactions.

- Hydrazine Derivatives : Via reduction processes.

- Substituted Phenyl Compounds : By nucleophilic substitution reactions.

Pharmaceuticals

Research is ongoing to explore its potential as a pharmaceutical intermediate. Some notable applications include:

- Antibacterial Agents : As a precursor for synthesizing compounds with antimicrobial properties.

- Antiviral Drugs : Potential use in developing treatments for viral infections.

- Cancer Therapeutics : Investigated for its role in synthesizing anti-cancer agents.

Agricultural Chemistry

This compound is also being studied for its potential in agricultural applications, including:

- Pesticide Development : As an intermediate in the synthesis of insecticides and herbicides.

- Plant Growth Regulators : Investigated for effects on plant growth and development.

Material Science

In material science, this compound is used to produce materials with specific properties, such as:

- Polymer Chemistry : As a building block for creating novel polymeric materials.

- Charge Transfer Materials : In the development of electronic materials.

Chemical Properties and Reactions

This compound undergoes several types of chemical reactions:

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Azo compounds | Potassium permanganate, H₂O₂ |

| Reduction | Hydrazine derivatives | Sodium borohydride, LiAlH₄ |

| Substitution | Various substituted phenyl compounds | Sodium methoxide, K-tert-butoxide |

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using this compound as a key intermediate. The synthesized compounds exhibited significant activity against various bacterial strains, highlighting the compound's utility in pharmaceutical chemistry.

Case Study 2: Pesticide Development

Research focused on developing new pesticides based on this compound derivatives showed promising results in efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

作用機序

The mechanism of action of (4-Chloro-2-fluorophenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in pharmaceuticals or materials science .

類似化合物との比較

Similar Compounds

Phenylhydrazine: The parent compound without chlorine and fluorine substitutions.

4-Chlorophenylhydrazine: A derivative with only a chlorine substitution.

2-Fluorophenylhydrazine: A derivative with only a fluorine substitution.

Uniqueness

(4-Chloro-2-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence its reactivity and properties, making it distinct from other similar compounds .

生物活性

(4-Chloro-2-fluorophenyl)hydrazine is a noteworthy compound in medicinal chemistry, primarily recognized for its diverse biological activities, particularly in anticancer and antibacterial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula CHClFN, is characterized by the presence of chlorine and fluorine substituents on the phenyl ring. These halogen atoms significantly influence its chemical reactivity and biological properties, making it a subject of interest in various research fields.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoroaniline with hydrazine derivatives under controlled conditions. This process can yield various derivatives with enhanced biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings from recent research:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 6h | NCI-H460 | 55.61 | Tubulin inhibition |

| 6c | MDA-MB-468 | 29.55 | EGFR inhibition |

| 6b | CCRF-CEM | 33.46 | Apoptosis induction |

Case Study : In a study evaluating various hydrazine derivatives, this compound showed significant growth inhibition against multiple cancer cell lines, including breast and leukemia cells, comparable to established chemotherapeutics like methotrexate .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The table below illustrates its antibacterial activity:

| Compound | Bacteria Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 6c | E. coli | 8 | 17.0 ± 0.40 |

| 6c | S. aureus | 8 | 17.0 ± 0.15 |

Findings : The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptosis in cancer cells by activating intrinsic pathways.

特性

IUPAC Name |

(4-chloro-2-fluorophenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCUCLZMXMWSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382360 | |

| Record name | (4-chloro-2-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64548-20-5 | |

| Record name | (4-chloro-2-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。